molecular formula C19H15Cl2N3O3 B3633017 (5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3633017
M. Wt: 404.2 g/mol
InChI Key: UOIKHWRYQSQBMU-RAXLEYEMSA-N
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Description

(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a dichlorophenyl group and a dimethylaminobenzylidene moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation of 2,3-dichlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with reaction temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the pyrimidine and dimethylaminobenzylidene groups.

    2-Hydroxy-2-methylpropiophenone: Contains a phenyl ring with different substituents and functional groups.

    Steviol glycosides: Natural compounds with a different core structure but similar in terms of having multiple functional groups.

Uniqueness

(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5Z)-1-(2,3-dichlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-23(2)12-8-6-11(7-9-12)10-13-17(25)22-19(27)24(18(13)26)15-5-3-4-14(20)16(15)21/h3-10H,1-2H3,(H,22,25,27)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIKHWRYQSQBMU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5Z)-1-(2,3-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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